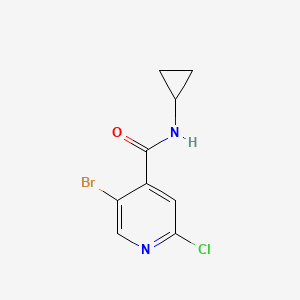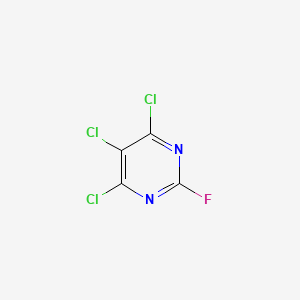
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98% (5-Cl-6-DCM-2-F-4-PY) is a novel fluorinated pyrimidinamine molecule with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 181.1 g/mol and a melting point of 168-170°C. 5-Cl-6-DCM-2-F-4-PY is a highly versatile molecule that has been used in a variety of synthetic and biological studies.
Mécanisme D'action
The mechanism of action of 5-Cl-6-DCM-2-F-4-PY is not well understood. It is believed that the molecule is able to interact with specific proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY are not well understood. However, it is believed that the molecule may be able to interact with certain proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its versatility. The molecule has a wide range of applications in scientific research, making it a valuable tool for scientists. In addition, the molecule is relatively easy to synthesize, making it a cost-effective reagent.
The main limitation of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its lack of specificity. The molecule has a wide range of effects on different proteins and biochemical pathways, making it difficult to predict its effects in a given experiment.
Orientations Futures
The potential applications of 5-Cl-6-DCM-2-F-4-PY are vast, and the molecule has the potential to be used in a variety of scientific research applications. Some potential future directions include:
1. Development of new synthetic methods using 5-Cl-6-DCM-2-F-4-PY as a building block.
2. Development of new therapeutic compounds using 5-Cl-6-DCM-2-F-4-PY as a starting material.
3. Development of new fluorescent probes using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
4. Development of new enzyme inhibitors using 5-Cl-6-DCM-2-F-4-PY as a lead compound.
5. Development of new signal transduction inhibitors using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
6. Development of new imaging agents using 5-Cl-6-DCM-2-F-4-PY as a starting material.
7. Investigation of the biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY in vivo.
8. Investigation of the mechanism of action of 5-Cl-6-DCM-2-F-4-PY in vitro.
Méthodes De Synthèse
5-Cl-6-DCM-2-F-4-PY can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-fluoro-4-pyrimidinamine (5-Cl-2-F-4-PY) with dichloromethylene (DCM) to form 5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine (5-Cl-6-DCM-2-F-4-PY). This reaction is carried out in the presence of an inert solvent such as THF at room temperature. The second step involves the purification of the crude product through recrystallization.
Applications De Recherche Scientifique
5-Cl-6-DCM-2-F-4-PY has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in the synthesis of novel fluorinated compounds with interesting physical and chemical properties. 5-Cl-6-DCM-2-F-4-PY has also been used in the study of enzyme inhibition, as well as in the study of signal transduction pathways.
Propriétés
IUPAC Name |
5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3FN3/c6-1-2(3(7)8)11-5(9)12-4(1)10/h3H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMEEASGINQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)






![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)


